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Compound of Interest

Compound Name: trans-1-Cinnamylpiperazine

Cat. No.: B154354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile synthetic

intermediate playing a crucial role in the development of various pharmacologically active

compounds. This technical guide provides a comprehensive overview of its synthesis,

physicochemical properties, and its significant applications as a precursor to molecules with

pro-apoptotic, antiprotozoal, and opioid receptor modulating activities. Detailed experimental

protocols, data summaries, and pathway visualizations are included to support researchers in

their drug discovery and development endeavors.

Chemical and Physical Properties
trans-1-Cinnamylpiperazine is a piperazine derivative characterized by a trans-cinnamyl

group attached to one of the nitrogen atoms of the piperazine ring.[1] It typically appears as a

clear, colorless to pale yellow liquid or solid.[2][3]
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Property Value Reference(s)

Molecular Formula C₁₃H₁₈N₂ [4][5]

Molecular Weight 202.30 g/mol [4][5]

CAS Number 87179-40-6 [4][5]

Appearance
Clear colorless to pale yellow

liquid or solid
[2][3]

Melting Point 39-44 °C [2][6]

Boiling Point 129 °C at 1 mm Hg [2][6]

Density 0.989 g/mL at 25 °C [2][6]

Solubility

Sparingly soluble in

Chloroform and slightly soluble

in Methanol.

[6]

Synthesis
A common method for the synthesis of trans-1-Cinnamylpiperazine involves the reaction of

cinnamyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of N-
Cinnamylpiperazine[7]
Materials:

Piperazine (absolute)

Cinnamyl chloride

Isopropanol

Chloroform

Sodium hydroxide solution
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Water

Potassium carbonate

Procedure:

Dissolve 2.5 moles (217 g) of absolute piperazine in 1 liter of isopropanol.

Gradually add 0.5 moles (72.6 g) of cinnamyl chloride dropwise to the piperazine solution at

room temperature without stirring.

After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.

Distill off the isopropanol solvent.

Dissolve the resulting reaction mixture in 500 ml of chloroform.

Wash the chloroform solution with a sodium hydroxide solution followed by water.

Dry the chloroform layer over anhydrous potassium carbonate and then filter.

Remove the chloroform by vacuum distillation.

The crude product can be purified by sublimation to remove excess piperazine, followed by

distillation of the residue.

The final product can be crystallized and recrystallized from n-hexane.

Expected Yield: 56% Boiling Point of Product: 162-165°C (at 4 mmHg) Melting Point of

Product: 31-33°C
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Caption: General workflow for the synthesis of trans-1-Cinnamylpiperazine.

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of trans-1-Cinnamylpiperazine.

¹H and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectral data can

be accessed through public databases such as PubChem.[7] These spectra are critical for

confirming the presence of the cinnamyl and piperazine moieties and their connectivity.

FTIR: Fourier-transform infrared spectroscopy data is available on platforms like

SpectraBase and PubChem.[7][8] The IR spectrum will show characteristic peaks for the

functional groups present in the molecule.

Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight

and fragmentation pattern of the compound.

Pharmacological Significance and Applications
trans-1-Cinnamylpiperazine is a key building block in the synthesis of various derivatives with

significant biological activities.

Pro-apoptotic Activity in Cancer Cells
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Derivatives of trans-1-Cinnamylpiperazine, particularly those involving bile acids, have

demonstrated pro-apoptotic properties in various human carcinoma cell lines.[2][3]

Experimental Protocol: General Cytotoxicity Assay (for derivatives)[9]

Materials:

Cancer cell line (e.g., 4T1 breast cancer cells)

96-well plates

Cell culture medium

Test compound (trans-1-Cinnamylpiperazine derivative)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO

Procedure:

Culture the cancer cells to a density of 5.0 x 10³ cells per well in 96-well plates.

Treat the cells with varying concentrations of the test compound and incubate for a specified

period (e.g., 24 hours).

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

Dissolve the formazan crystals in DMSO.

Measure the absorbance at a specific wavelength to determine cell viability.

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell

growth.
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Caption: Role of trans-1-Cinnamylpiperazine in synthesizing pro-apoptotic agents.

Antiprotozoal Activity
trans-1-Cinnamylpiperazine has been used as a test compound to investigate in vitro efficacy

against protozoans like Philasterides dicentrarchi.[2][6]

Experimental Protocol: General Antiprotozoal Assay (for derivatives)[10]

Materials:

Protozoan culture (e.g., Philasterides dicentrarchi)

Culture medium

96-well plates

Test compound (trans-1-Cinnamylpiperazine derivative)

Positive control (e.g., a known antiprotozoal agent)

Microscope or plate reader

Procedure:

Dispense the protozoan culture into the wells of a 96-well plate.
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Add serial dilutions of the test compound to the wells.

Include a positive control and a negative (no compound) control.

Incubate the plate under appropriate conditions for the specific protozoan.

After incubation, assess the viability of the protozoa using microscopy to count motile

organisms or a viability assay.

Determine the lethal dose (LD) or IC₅₀ value of the compound.

Opioid Receptor Modulation
Cinnamylpiperazine derivatives have been investigated as novel synthetic opioids, with some

showing activity at the µ-opioid receptor.[11][12]

Experimental Protocol: General µ-Opioid Receptor Binding Assay (for derivatives)[13]

Materials:

Cell membranes expressing the µ-opioid receptor

Radioligand (e.g., [³H]DAMGO)

Test compound (cinnamylpiperazine derivative)

Non-specific binding control (e.g., naloxone)

Assay buffer

Glass fiber filters

Scintillation counter

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound.
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In a parallel experiment, determine non-specific binding by incubating the membranes with

the radioligand and a high concentration of the non-specific binding control.

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate

bound and free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the specific binding and determine the affinity (e.g., Kᵢ) of the test compound for

the µ-opioid receptor.
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Caption: Signaling pathway for cinnamylpiperazine derivatives acting on µ-opioid receptors.

Safety and Handling
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trans-1-Cinnamylpiperazine is classified as a substance that can cause skin and serious eye

irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

Handle in a well-ventilated area.

Wear appropriate personal protective equipment, including gloves and safety glasses.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Conclusion
trans-1-Cinnamylpiperazine is a valuable and versatile chemical intermediate. While it may

not possess significant biological activity on its own, its utility as a scaffold for the synthesis of a

wide range of pharmacologically active molecules is well-documented. This guide provides

essential technical information to facilitate its use in research and development, particularly in

the fields of oncology, infectious diseases, and neurology. Further investigation into the direct

biological effects of trans-1-Cinnamylpiperazine could reveal additional applications for this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. macmillan.princeton.edu [macmillan.princeton.edu]

2. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. scbt.com [scbt.com]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b154354?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cinnamylpiperazine
https://www.benchchem.com/product/b154354?utm_src=pdf-body
https://www.benchchem.com/product/b154354?utm_src=pdf-body
https://www.benchchem.com/product/b154354?utm_src=pdf-custom-synthesis
https://macmillan.princeton.edu/wp-content/uploads/smith-SI.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9737918.htm
https://www.pharmaffiliates.com/en/87179-40-6-trans-1-cinnamylpiperazine-pa030551002.html
https://www.scbt.com/p/trans-1-cinnamylpiperazine-87179-40-6
https://www.researchgate.net/figure/H-and-13-C-NMR-chemical-shifts-of-1-compared-with-related-heterocycles_fig1_258102922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. trans-1-Cinnamylpiperazine Ten Chongqing Chemdad Co. ，Ltd [chemdad.com]

7. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. spectrabase.com [spectrabase.com]

9. mdpi.com [mdpi.com]

10. Piperazine N-substituted naphthyridines, pyridothienopyrimidines and
pyridothienotriazines: new antiprotozoals active against Philasterides dicentrarchi - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic
opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine
Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of
Justice Programs [ojp.gov]

13. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to trans-1-
Cinnamylpiperazine (CAS: 87179-40-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154354#trans-1-cinnamylpiperazine-cas-number-
87179-40-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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